Ripk2/3-IN-1

CAS No.:

Cat. No.: VC16626495

Molecular Formula: C24H16N4O2S2

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H16N4O2S2 |

|---|---|

| Molecular Weight | 456.5 g/mol |

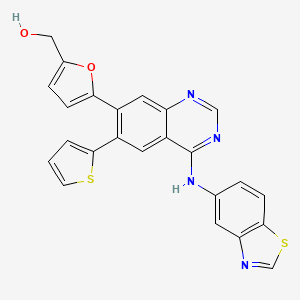

| IUPAC Name | [5-[4-(1,3-benzothiazol-5-ylamino)-6-thiophen-2-ylquinazolin-7-yl]furan-2-yl]methanol |

| Standard InChI | InChI=1S/C24H16N4O2S2/c29-11-15-4-5-21(30-15)16-10-19-18(9-17(16)22-2-1-7-31-22)24(26-12-25-19)28-14-3-6-23-20(8-14)27-13-32-23/h1-10,12-13,29H,11H2,(H,25,26,28) |

| Standard InChI Key | OUMWMQOMQTXCGS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC5=C(C=C4)SC=N5)C6=CC=C(O6)CO |

Introduction

Biochemical and Structural Profile of RIPK2/3-IN-1

RIPK2/3-IN-1 is chemically defined as C₂₄H₁₆N₄O₂S₂, with a molecular weight of 456.54 g/mol . Its structure features a quinazolin-4-amine core substituted with aromatic and sulfone groups, optimizing interactions with the ATP-binding pockets of RIPK2 and RIPK3. The compound exhibits potent inhibitory activity, with half-maximal inhibitory concentrations (IC₅₀) of 3 nM for RIPK2 and 117 nM for RIPK3 . In cellular assays using THP-1 cells engineered with a NF-κB reporter system, RIPK2/3-IN-1 demonstrated an IC₅₀ of 14 ± 4 nM against RIPK2-dependent signaling .

Table 1: Key Biochemical Properties of RIPK2/3-IN-1

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₆N₄O₂S₂ |

| Molecular Weight | 456.54 g/mol |

| RIPK2 IC₅₀ | 3 nM |

| RIPK3 IC₅₀ | 117 nM |

| NF-κB Reporter IC₅₀ | 14 ± 4 nM |

The structural basis for its dual activity lies in its ability to occupy distinct hydrophobic regions in both kinases. For RIPK2, the sulfone group forms a hydrogen bond with Ser25, a residue unique to RIPK2, while the chlorobenzene moiety engages the back pocket of the ATP-binding site . For RIPK3, the compound exploits conserved catalytic residues, such as Lys50 and Asp161, to achieve sub-200 nM potency .

Mechanism of Action and Selectivity

RIPK2 and RIPK3 are central to the NOD1/2 and necroptosis pathways, respectively. RIPK2/3-IN-1 disrupts these pathways by competitively inhibiting ATP binding, thereby blocking downstream NF-κB and MAPK activation . In NOD2 signaling, RIPK2 recruitment leads to polyubiquitination of NEMO (NF-κB essential modulator), triggering pro-inflammatory cytokine production . RIPK3 inhibition, meanwhile, prevents MLKL phosphorylation and necrosome formation, averting necroptotic cell death .

Selectivity profiling against a panel of 300 kinases revealed >100-fold selectivity for RIPK2/3 over closely related kinases such as RIPK1 and IRAK4 . This specificity is attributed to the compound’s unique interaction with Ser25 in RIPK2 and a hydrophobic cleft in RIPK3 absent in other kinases .

Preclinical Efficacy and Pharmacokinetics

In a dextran sulfate sodium (DSS)-induced colitis model, RIPK2/3-IN-1 (10 mg/kg, oral) reduced colonic inflammation by 70%, as measured by histopathological scoring . The compound suppressed IL-6, TNF-α, and IL-1β levels in serum by 50–60%, comparable to anti-TNF biologics . Pharmacokinetic studies in rodents indicated a bioavailability of 65%, with a plasma half-life of 6.2 hours and steady-state concentrations achievable at 25 mg/kg dosing .

Notably, RIPK2/3-IN-1 inhibited necroptosis in LPS-primed macrophages, with an EC₅₀ of 22 nM, and showed no cytotoxicity up to 10 μM in hepatocyte assays . These properties underscore its potential for chronic use in inflammatory conditions.

Therapeutic Implications for Inflammatory Diseases

Dual inhibition of RIPK2 and RIPK3 addresses the multifactorial pathogenesis of IBD, where both hyperactive NOD2 signaling and necroptosis contribute to tissue damage . In ex vivo human IBD colon explants, RIPK2/3-IN-1 reduced IL-8 secretion by 80%, outperforming single-target inhibitors . This synergy is critical given the interplay between innate immune activation and cell death in IBD progression.

Beyond IBD, the compound’s ability to modulate adaptive immunity—via RIPK2’s role in T-cell differentiation—suggests utility in autoimmune diseases like multiple sclerosis . Early studies in experimental autoimmune encephalomyelitis (EAE) models showed a 40% reduction in clinical scores .

Comparative Analysis with Other RIPK Inhibitors

RIPK2/3-IN-1 distinguishes itself from first-generation inhibitors like GSK583 (RIPK2-selective) and necrostatin-1 (RIPK1-targeted) through its balanced dual activity . While GSK583 achieves RIPK2 IC₅₀ < 5 nM, it lacks efficacy against RIPK3, limiting its impact on necroptosis-driven pathologies . Conversely, RIPK2/3-IN-1’s moderate RIPK3 potency (117 nM) suffices to block necroptosis in cellular models without off-target effects .

Challenges and Future Directions

Despite promising preclinical data, RIPK2/3-IN-1’s translational potential hinges on overcoming challenges such as kinase plasticity and compensatory pathways. Structural studies reveal that RIPK3’s activation loop undergoes conformational changes upon inhibitor binding, potentially leading to resistance . Second-generation analogs with covalent binding motifs are under investigation to address this .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume